Cas no 941980-09-2 (6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

6-(2,2-Dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a fluorinated pyrrolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fused pyrrolopyrimidine core, a 4-fluorophenyl substituent, and a dimethoxyethyl side chain, which may enhance solubility and bioavailability. This compound is of interest due to its potential as a scaffold for developing biologically active molecules, particularly in kinase inhibition or CNS-targeted therapies. The presence of the fluorophenyl group can influence binding affinity and metabolic stability, while the dimethoxyethyl moiety may improve pharmacokinetic properties. Suitable for exploratory synthesis and structure-activity relationship studies in drug discovery.
6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione structure
941980-09-2 structure
Product Name:6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione
CAS No:941980-09-2
MF:C16H18FN3O4
MW:335.330227375031
CID:5502662
Update Time:2025-05-30

6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-
    • 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione
    • Inchi: 1S/C16H18FN3O4/c1-23-12(24-2)8-20-7-11-13(15(20)21)14(19-16(22)18-11)9-3-5-10(17)6-4-9/h3-6,12,14H,7-8H2,1-2H3,(H2,18,19,22)
    • InChI Key: QVXUVFUYELPQNU-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(C2=CC=C(F)C=C2)C2C(=O)N(CC(OC)OC)CC=2N1

6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione Pricemore >>

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6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione Related Literature

Additional information on 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione

Introduction to Compound with CAS No. 941980-09-2 and Its Applications in Chemical Biology

Compound with the CAS number 941980-09-2 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione, exhibits a unique blend of functional groups that make it a promising candidate for various biological applications.

The compound belongs to the pyrrolopyrimidine class of heterocyclic compounds, which are well-known for their diverse biological activities. Pyrrolopyrimidines have been extensively studied for their potential in drug discovery due to their ability to interact with multiple biological targets. The presence of a 4-(4-fluorophenyl) substituent in the molecule enhances its binding affinity to certain enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various diseases. The compound with CAS no. 941980-09-2 has shown remarkable promise in preclinical studies as an inhibitor of kinases, which are enzymes involved in numerous cellular processes. Kinase inhibitors have been successfully used in the treatment of cancers, inflammatory diseases, and autoimmune disorders. The specific design of this molecule allows it to selectively inhibit certain kinases while minimizing off-target effects.

The 6-(2,2-dimethoxyethyl) group in the molecular structure contributes to the compound's solubility and bioavailability, which are critical factors for its pharmacological activity. This moiety also enhances the stability of the compound under various physiological conditions, ensuring its effectiveness in biological systems. The combination of these features makes this compound an attractive candidate for further development into a therapeutic drug.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with high accuracy. These studies have revealed that the compound can bind to the active site of kinases through multiple hydrogen bonds and hydrophobic interactions. This binding mode is consistent with other known kinase inhibitors and suggests that this compound may exhibit similar pharmacological effects.

The synthesis of 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been optimized to ensure high yield and purity. The synthetic route involves a multi-step process that includes condensation reactions, cyclization steps, and functional group modifications. Each step has been carefully designed to maximize the yield while minimizing side reactions. This synthetic approach has been validated through rigorous analytical techniques such as NMR spectroscopy and mass spectrometry.

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases relevant to cancer biology. For instance, it has shown strong inhibition against EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are key drivers in many types of cancer. The IC50 values obtained from these studies indicate that this compound is more potent than some existing kinase inhibitors currently used in clinical practice.

The potential therapeutic applications of this compound extend beyond cancer treatment. Preclinical data suggest that it may also be effective against inflammatory diseases and autoimmune disorders by inhibiting key inflammatory pathways mediated by kinases. This broad spectrum of activity makes it a versatile tool for further exploration in drug discovery.

Efforts are currently underway to evaluate the pharmacokinetic properties of this compound to ensure its suitability for clinical translation. Studies are being conducted to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies are crucial for understanding how the compound behaves within the body and for identifying any potential safety concerns.

The development of novel kinase inhibitors represents a significant advancement in targeted therapy. By designing molecules like 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione, researchers can develop more effective treatments for various diseases while minimizing side effects associated with traditional chemotherapeutic agents. The unique structural features of this compound make it a promising candidate for further investigation and potential clinical use.

In conclusion,the compound with CAS no. 941980-09-2 is a highly innovative molecule with significant potential in chemical biology and pharmaceutical research。 Its unique structure,functional groups,and biological activities make it an attractive candidate for developing novel therapeutic agents。 Further research is needed to fully elucidate its pharmacological properties and clinical potential,but preliminary findings suggest that it may revolutionize the treatment of various diseases。

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